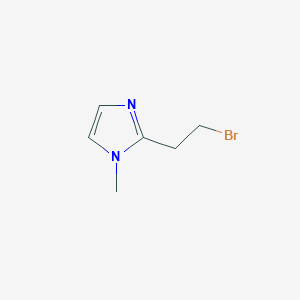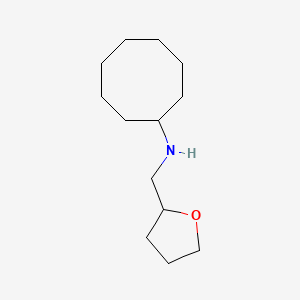
N-(oxolan-2-ylmethyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethyl)cyclooctanamine is an organic compound with the molecular formula C13H25NO It is a derivative of cyclooctanamine, where the amine group is substituted with an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with oxirane (ethylene oxide) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclooctanamine attacks the oxirane ring, resulting in the formation of the oxolan-2-ylmethyl group.
Reaction Conditions:
Temperature: The reaction is usually carried out at room temperature to moderate temperatures (20-50°C).
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Reactant Mixing: Cyclooctanamine and oxirane are continuously fed into the reactor.
Reaction: The mixture is maintained at the desired temperature and pressure.
Product Isolation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Oxides or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(oxolan-2-ylmethyl)cyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)cyclooctanamine involves its interaction with molecular targets such as enzymes or receptors. The oxolan-2-ylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanamine: The parent compound without the oxolan-2-ylmethyl substitution.
N-(oxolan-2-ylmethyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cyclooctane ring.
N-(oxolan-2-ylmethyl)cyclododecanamine: A similar compound with a cyclododecane ring.
Uniqueness
N-(oxolan-2-ylmethyl)cyclooctanamine is unique due to its larger ring size (cyclooctane) compared to cyclohexane or cyclododecane derivatives. This larger ring size can influence the compound’s conformational flexibility and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
869944-85-4 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclooctanamine |
InChI |
InChI=1S/C13H25NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h12-14H,1-11H2 |
InChI Key |
NJQJHPYXHMGKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13268130.png)
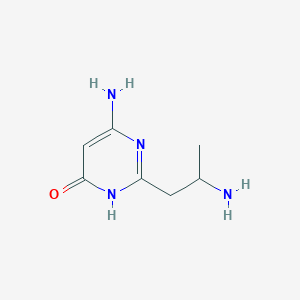
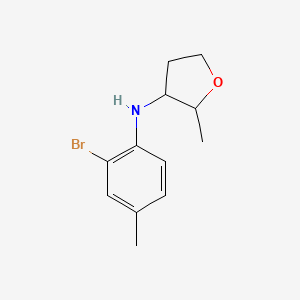

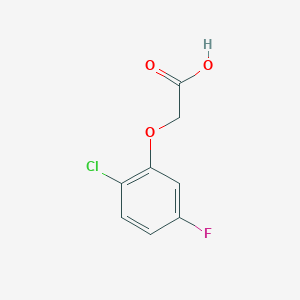
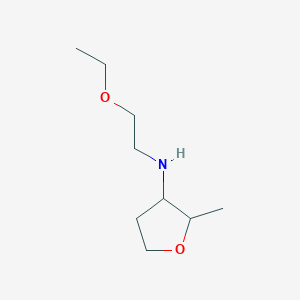
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13268168.png)
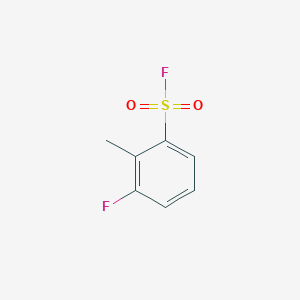
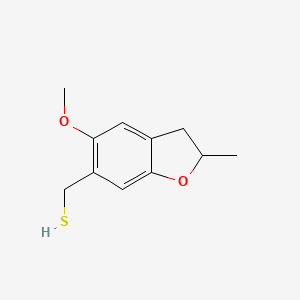
![3-Amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide](/img/structure/B13268181.png)

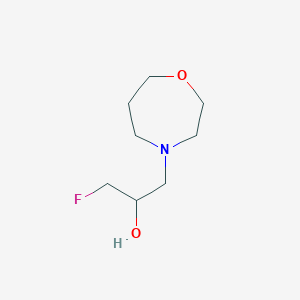
![2-[Amino(cyclopropyl)methyl]pyrimidin-4-amine](/img/structure/B13268215.png)
